Arsine, dichlorohexyl-
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Overview
Description
Arsine, dichlorohexyl-: is a chemical compound with the molecular formula C6H13AsCl2 . It belongs to the class of organoarsenic compounds and is characterized by the presence of arsenic bonded to a hexyl group and two chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arsine, dichlorohexyl- typically involves the reaction of hexyl lithium (hexyl-Li) with arsenic trichloride (AsCl3). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction can be represented as follows:
Industrial Production Methods
In an industrial setting, the production of Arsine, dichlorohexyl- may involve large-scale reactions using specialized reactors to handle the reactivity of the starting materials and the product. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Arsine, dichlorohexyl-: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form arsenic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of arsine gas (AsH3) or other lower oxidation state arsenic compounds.
Substitution: : Substitution reactions involve the replacement of chlorine atoms with other groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like hydrogen gas (H2) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents such as alcohols, amines, and halides are used in substitution reactions.
Major Products Formed
Oxidation: : Arsenic acid derivatives, such as arsenic acid (H3AsO4).
Reduction: : Arsine gas (AsH3) and other lower oxidation state arsenic compounds.
Substitution: : Various arsine derivatives with different substituents.
Scientific Research Applications
Arsine, dichlorohexyl-: has several applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: : Studied for its potential biological activity and toxicity in various biological systems.
Medicine: : Investigated for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: : Employed in the production of semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which Arsine, dichlorohexyl- exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context of the compound.
Comparison with Similar Compounds
Arsine, dichlorohexyl-: can be compared with other similar organoarsenic compounds, such as:
Arsine, diethyl-: : Similar structure but with ethyl groups instead of hexyl groups.
Arsine, dimethyl-: : Similar structure but with methyl groups instead of hexyl groups.
Arsenic trioxide: : A simpler arsenic compound without organic groups.
Arsine, dichlorohexyl-: is unique due to its longer alkyl chain, which can influence its reactivity and biological activity compared to shorter-chain analogs.
Properties
CAS No. |
64049-22-5 |
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Molecular Formula |
C6H13AsCl2 |
Molecular Weight |
230.99 g/mol |
IUPAC Name |
dichloro(hexyl)arsane |
InChI |
InChI=1S/C6H13AsCl2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 |
InChI Key |
DJVOOQCZZHPSRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[As](Cl)Cl |
Origin of Product |
United States |
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